1-(3-Aminoazetidin-1-yl)propan-2-one

Catalog No.
S932063
CAS No.
2098122-25-7
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Aminoazetidin-1-yl)propan-2-one

CAS Number

2098122-25-7

Product Name

1-(3-Aminoazetidin-1-yl)propan-2-one

IUPAC Name

1-(3-aminoazetidin-1-yl)propan-2-one

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c1-5(9)2-8-3-6(7)4-8/h6H,2-4,7H2,1H3

InChI Key

LNQOGHFROZWKAQ-UHFFFAOYSA-N

SMILES

CC(=O)CN1CC(C1)N

Canonical SMILES

CC(=O)CN1CC(C1)N

1-(3-Aminoazetidin-1-yl)propan-2-one is an organic compound characterized by its unique structural features, which include an azetidine ring containing an amino substituent and a propanone functional group. Its molecular formula is C5H10N2OC_5H_{10}N_2O, and it has a molecular weight of approximately 114.15 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Amine Group

    The presence of an amine group (NH2) suggests potential applications in medicinal chemistry. Amines are a common functional group found in many drugs as they can participate in various biological interactions .

  • Cyclic Amines

    The amine group is part of a three-membered ring structure called an azetidine. While not as common as other cyclic amines, azetidines can be of interest for medicinal chemistry research due to their unique conformational properties .

  • Ketone Group

    The molecule also contains a ketone group (C=O). Ketones can be used as building blocks for more complex organic molecules and can participate in various chemical reactions useful in organic synthesis .

Typical of carbonyl-containing compounds and amines. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon in the propanone moiety can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Acylation Reactions: The amino group can participate in acylation, forming amides or other related compounds.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.

1-(3-Aminoazetidin-1-yl)propan-2-one has shown potential biological activities, particularly in the context of cancer research. Preliminary studies indicate that it may interact with key biological targets, influencing cellular processes such as apoptosis and cell cycle regulation. Its structure suggests that it could modulate enzyme activity or interact with specific receptors, making it a candidate for further investigation in pharmacological studies.

Several synthesis methods have been reported for 1-(3-Aminoazetidin-1-yl)propan-2-one:

  • Azetidine Formation: The synthesis often begins with the formation of the azetidine ring through cyclization reactions involving suitable precursors.
  • Amine Introduction: Following azetidine formation, an amino group is introduced via reductive amination or other amine substitution methods.
  • Propanone Functionalization: The final step involves adding the propanone moiety, typically through acylation of the amine.

These synthetic routes allow for modifications that can enhance the compound's pharmacological profile.

1-(3-Aminoazetidin-1-yl)propan-2-one has several potential applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biochemical Research: The compound may be used to study biological pathways and mechanisms, particularly in cancer biology.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific diseases.

Interaction studies are essential for understanding how 1-(3-Aminoazetidin-1-yl)propan-2-one interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Investigating the effects of the compound on cell viability, proliferation, and apoptosis in various cell lines.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

Such studies provide insights into the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-(3-Aminoazetidin-1-yl)propan-2-one. A comparison highlights its uniqueness:

Compound NameStructure DescriptionSimilarityUnique Features
1-(3-Aminoazetidin-1-yl)ethanoneContains an amino group instead of propanone0.90Different acyl chain length
1-(3-Aminopiperidin-1-yl)propan-2-oneContains a piperidine ring0.85Piperidine ring alters biological activity
N-(Azetidin-3-yl)-N-methylacetamideSimilar azetidine structure0.88Methyl substitution on nitrogen
4-(3-Aminoazetidin-1-yl)piperidineContains both azetidine and piperidine structures0.87Dual ring system enhances interaction potential

Uniqueness: 1-(3-Aminoazetidin-1-yl)propan-2-one stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it distinct from other similar compounds and suitable for specialized applications in medicinal chemistry and drug development.

XLogP3

-1.1

Dates

Modify: 2023-08-16

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